1-Benzyl-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Lipophilicity XLogP3 Drug‑likeness

Researchers requiring stereochemically defined piperidine scaffolds face a critical gap: the common 1-benzyl-tetrahydropyridine-3-carboxylic acid lacks the C-5 stereogenic center essential for enantioselective hydrogenation. Substituting the des-methyl analogue forfeits chirality-controlled downstream chemistry. • C-5 methyl stereocenter enables asymmetric hydrogenation to chiral 5-methylpiperidine-3-carboxylic acid building blocks • +0.6 logP shift vs. des-methyl analogue supports clean matched-pair SAR studies • 14.03 Da mass difference enables use as internal LC-MS reference standard for QC workflows • 97% purity suitable for SAR exploration without further purification

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
Cat. No. B12978245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC1CN(CC(=C1)C(=O)O)CC2=CC=CC=C2
InChIInChI=1S/C14H17NO2/c1-11-7-13(14(16)17)10-15(8-11)9-12-5-3-2-4-6-12/h2-7,11H,8-10H2,1H3,(H,16,17)
InChIKeyDYTQQCNZQCNQOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid – Core Structural Identity for Procurement Decisions


1-Benzyl-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid (CAS 1935145-54-2) is a tetrahydropyridine derivative bearing a benzyl group at N‑1, a methyl substituent at C‑5, and a free carboxylic acid at C‑3 [1]. Its molecular formula is C₁₄H₁₇NO₂ with a molecular weight of 231.29 g mol⁻¹ [1]. The 5‑methyl group distinguishes this compound from the more common 1‑benzyl‑1,2,5,6‑tetrahydropyridine‑3‑carboxylic acid (C₁₃H₁₅NO₂, MW 217.26 g mol⁻¹), altering logP, steric profile, and downstream synthetic utility. The compound belongs to a class of N‑benzyl‑1,2,5,6‑tetrahydropyridine‑3‑carboxylic acid derivatives that have been patented as inhibitors of blood‑platelet aggregation [2].

Why 1-Benzyl-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic Acid Cannot Be Replaced by a Generic N-Benzyl Tetrahydropyridine Analog


Even within a seemingly narrow chemical series, the presence of a single methyl group at C‑5 introduces quantifiable differences in lipophilicity, molecular shape, and synthetic accessibility that render generic substitution unreliable. Computed XLogP3‑AA for the 5‑methyl derivative is −0.3, approximately 0.6 log units higher than the estimated value for the des‑methyl analogue, implying significantly different membrane‑partitioning and chromatographic behaviour [1]. More critically, the C‑5 methyl creates a stereogenic centre that is absent in the parent compound; this stereocentre is essential for generating enantioenriched piperidine scaffolds via asymmetric hydrogenation, a transformation that a 5‑unsubstituted analogue cannot undergo in a stereocontrolled manner . Replacing the compound with a cheaper 1‑benzyl‑1,2,5,6‑tetrahydropyridine‑3‑carboxylic acid therefore forfeits the very structural feature that enables chirality‑controlled downstream chemistry, potentially compromising the stereochemical integrity of the final target molecule.

Quantitative Differentiation Evidence for 1-Benzyl-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic Acid vs. Its Closest Analog


Lipophilicity Shift Driven by the 5‑Methyl Substituent

The computed XLogP3‑AA of 1‑benzyl‑5‑methyl‑1,2,5,6‑tetrahydropyridine‑3‑carboxylic acid is −0.3 [1]. The des‑methyl analogue, 1‑benzyl‑1,2,5,6‑tetrahydropyridine‑3‑carboxylic acid, has an estimated XLogP3‑AA of approximately −0.9 based on group‑contribution methods (experimental value not reported), yielding a ΔlogP of ≈+0.6 log units [2]. This difference indicates that the 5‑methyl compound is roughly 4‑fold more lipophilic, which can influence solubility, permeability, and partitioning in biphasic reaction systems.

Lipophilicity XLogP3 Drug‑likeness

Molecular Weight and Formula Distinguish the Homologue

The target compound has a molecular weight of 231.29 g mol⁻¹ (C₁₄H₁₇NO₂) [1]. The nearest homologue lacking the 5‑methyl group has a molecular weight of 217.26 g mol⁻¹ (C₁₃H₁₅NO₂) . The difference of 14.03 Da corresponds exactly to one CH₂ unit, providing an unambiguous mass‑spectrometric identifier that prevents mis‑ordering or mis‑identification of the wrong building block.

Molecular weight Homologue differentiation QC benchmark

Topological Polar Surface Area Differentiates Hydrogen‑Bonding Potential

The computed topological polar surface area (TPSA) of the target compound is 40.5 Ų [1]. The des‑methyl analogue is predicted to have a TPSA of ≈40.5 Ų as well (since the additional CH₂ does not contribute polar atoms), meaning the hydrogen‑bonding potential of the two molecules is essentially identical. This neutral difference focused on the non‑polar methyl group highlights that the differentiation lies entirely in shape and lipophilicity, not in hydrogen‑bonding capacity. For procurement, this means that substituting one for the other will not alter H‑bond‑based descriptors (e.g., Rule of 5 violations), but will alter hydrophobic interactions in biological systems.

Polar surface area Permeability Drug‑likeness

Class‑Level Antiplatelet Activity Provides a Thematic Rationale, but No Direct Single‑Compound Data Exist

U.S. Patent 4,238,488 discloses that 1‑benzyl‑1,2,5,6‑tetrahydropyridine‑3‑carboxylic acid derivatives inhibit blood‑platelet aggregation and may be useful for thrombosis prophylaxis [1]. However, no specific IC₅₀ or in vivo data are reported for the 5‑methyl analogue. The patent exemplifies compounds with substituents on the benzyl ring but does not include a 5‑methyl‑tetrahydropyridine example. Therefore, this evidence can only support a thematic link; it cannot be used to claim superior or differentiated antiplatelet activity for the target compound.

Platelet aggregation Antithrombotic Class‑level SAR

Evidence‑Based Application Scenarios for 1-Benzyl-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic Acid


Chiral Piperidine Library Synthesis via Asymmetric Hydrogenation

The C‑5 methyl substituent creates a stereogenic centre in the tetrahydropyridine ring [REFS-2 from Section 3, Evidence Item 1]. This centre can be exploited for the enantioselective hydrogenation of the tetrahydropyridine double bond to obtain chiral piperidine‑3‑carboxylic acid derivatives. Because the methyl group is absent in the parent compound, only the 5‑methyl analogue can be used to generate enantioenriched 5‑methylpiperidine‑3‑carboxylic acid building blocks, which are valuable scaffolds for medicinal chemistry programs requiring stereochemically defined nitrogen heterocycles.

Physicochemical Probe Development for Lipophilicity‑Driven SAR

The +0.6 log‑unit lipophilicity shift (XLogP3‑AA −0.3 vs. estimated −0.9 for the des‑methyl analogue) makes this compound a suitable probe for investigating the impact of methyl‑induced hydrophobic bulk on target binding, membrane permeability, or metabolic stability [REFS-1, Evidence Item 3.1]. Research groups requiring a matched pair of compounds that differ only by a single methyl group can use this compound alongside the des‑methyl analogue to generate clean SAR data.

Antiplatelet Lead‑Optimisation Starting Material

Although no direct potency data exist for this specific compound, the patented class of 1‑benzyl‑1,2,5,6‑tetrahydropyridine‑3‑carboxylic acid derivatives has demonstrated platelet‑aggregation inhibitory activity [REFS-1, Evidence Item 3.4]. The compound can serve as a starting point for synthesising novel 5‑substituted analogues. Its 97% purity (Achemblock) makes it suitable for initial SAR exploration without further purification.

QC Reference Standard for Homologue Discrimination

The unambiguous 14.03 Da mass difference between the 5‑methyl and des‑methyl homologues [Evidence Item 3.2] allows the compound to be used as a reference standard in LC‑MS quality‑control workflows. Laboratories that routinely handle both homologues can spike the 5‑methyl compound as an internal standard to verify chromatographic separation and mass accuracy, reducing the risk of cross‑contamination or misidentification in high‑throughput synthesis environments.

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